molecular formula C16H30N2O2 B14609144 1,10-Diazacyclooctadecane-2,11-dione CAS No. 57859-33-3

1,10-Diazacyclooctadecane-2,11-dione

Cat. No.: B14609144
CAS No.: 57859-33-3
M. Wt: 282.42 g/mol
InChI Key: XZOKHURAMMUZBY-UHFFFAOYSA-N
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Description

1,10-Diazacyclooctadecane-2,11-dione is a macrocyclic compound that belongs to the class of diazacycloalkanes It is characterized by its large ring structure containing two nitrogen atoms and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-diazacyclooctadecane-2,11-dione typically involves the reaction of suberyl dichloride with 1,8-diaminooctane in the presence of benzene as a solvent. The reaction is carried out under a nitrogen atmosphere to prevent oxidation. The process involves the following steps :

    Reaction Setup: A 12-liter, 4-necked, round-bottomed flask is equipped with a mechanical stirrer, two dropping funnels, and an inlet tube for maintaining a static nitrogen atmosphere.

    Addition of Reactants: Four liters of benzene are placed in the flask and stirred vigorously. Two solutions, one containing suberyl dichloride and the other containing 1,8-diaminooctane, are added simultaneously over a period of 6-7 hours at room temperature.

    Stirring and Filtration: After the addition is complete, the resulting suspension is stirred slowly overnight. The mixture is then filtered, and the solid product is washed with benzene and dried in a vacuum oven.

    Extraction: The crude product is extracted with boiling benzene for three days to obtain the purified this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous extraction systems enhances the efficiency and yield of the process. Safety measures, such as proper ventilation and protective equipment, are essential due to the use of benzene, a known carcinogen .

Chemical Reactions Analysis

Types of Reactions

1,10-Diazacyclooctadecane-2,11-dione undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to 1,10-diazacyclooctadecane using lithium aluminum hydride in dry tetrahydrofuran.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,10-Diazacyclooctadecane-2,11-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,10-diazacyclooctadecane-2,11-dione involves its ability to form stable complexes with metal ions and other molecules. The nitrogen atoms in the ring act as coordination sites, allowing the compound to bind to various targets. This property is exploited in applications such as catalysis, where the compound can facilitate chemical reactions by stabilizing transition states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-Diazacyclooctadecane-2,11-dione is unique due to its larger ring size and specific arrangement of nitrogen and ketone groups. This structure provides distinct coordination chemistry and reactivity compared to smaller or differently substituted macrocycles .

Properties

CAS No.

57859-33-3

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

1,10-diazacyclooctadecane-2,11-dione

InChI

InChI=1S/C16H30N2O2/c19-15-11-7-3-1-5-9-13-17-16(20)12-8-4-2-6-10-14-18-15/h1-14H2,(H,17,20)(H,18,19)

InChI Key

XZOKHURAMMUZBY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)NCCCCCCCC(=O)NCCC1

Origin of Product

United States

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